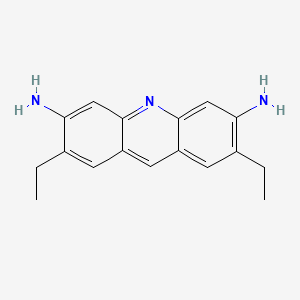

3,6-Acridinediamine, 2,7-diethyl-

Description

Historical Trajectories of Acridine (B1665455) Chemistry in Advanced Materials and Analytical Sciences

The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. chemnet.com Initially, acridines were recognized for their vibrant colors, leading to the development of a range of dyes. chemnet.com However, their utility soon expanded beyond pigments. In the early 20th century, the biological activity of acridine derivatives came to the forefront, with the discovery of the antibacterial properties of compounds like proflavine (B1679165). nih.gov This sparked extensive research into the medicinal applications of acridines.

A pivotal development in the analytical sciences was the discovery of acridine orange and its fluorescent properties. ontosight.ai This compound's ability to intercalate with nucleic acids and emit distinct fluorescence when bound to DNA versus RNA made it an invaluable tool for cell staining, microscopy, and flow cytometry. ontosight.ai The planar structure of the acridine core, which allows it to insert itself between the base pairs of DNA, became a central theme in understanding its biological activity and its application as a fluorescent probe. In materials science, the rigid, planar structure and photophysical properties of acridines have been explored for the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Contemporary Significance of 3,6-Acridinediamine, 2,7-diethyl- within Chemical Research Paradigms

While much of the historical focus has been on compounds like acridine orange (the N,N,N',N'-tetramethyl derivative), recent research has shifted towards understanding the impact of different substituents on the acridine core. The compound 3,6-Acridinediamine, 2,7-diethyl- (CAS Number: 83951-93-3) represents a specific variation where ethyl groups are attached at the 2 and 7 positions of the 3,6-diaminoacridine scaffold.

The introduction of diethyl groups at these positions is expected to modulate the compound's physicochemical properties. The ethyl groups, being larger and more lipophilic than the methyl groups in related compounds, can influence the molecule's solubility, membrane permeability, and interactions with biological targets. These modifications are central to the contemporary paradigm of rational drug design and materials engineering, where fine-tuning molecular structure leads to enhanced or novel functionalities.

The primary significance of 3,6-Acridinediamine, 2,7-diethyl- in current research lies in its potential as a fluorescent probe and a bioactive agent. ontosight.ai Its structural similarity to known DNA intercalators suggests its utility in studying nucleic acid structures and functions. The ethyl substitutions may alter the binding affinity and specificity, potentially leading to probes with improved characteristics for specific applications.

Emerging Research Questions and Challenges Pertaining to 3,6-Acridinediamine, 2,7-diethyl-

Despite its potential, the research landscape for 3,6-Acridinediamine, 2,7-diethyl- is still in its nascent stages, with several key questions and challenges that need to be addressed:

Detailed Photophysical Characterization: While the acridine core imparts fluorescent properties, a comprehensive study of the quantum yield, fluorescence lifetime, and environmental sensitivity of 3,6-Acridinediamine, 2,7-diethyl- is lacking. Understanding how the 2,7-diethyl substitution specifically affects these properties compared to other alkyl-substituted acridines is crucial for its development as a superior fluorescent probe.

Biological Activity and Specificity: The biological effects of this specific compound are largely inferred from the broader class of acridine derivatives. Detailed in vitro and in vivo studies are needed to determine its specific cytotoxic, antimicrobial, or other pharmacological activities. A key research question is whether the diethyl substitution confers any advantages in terms of efficacy or reduced off-target effects.

DNA Binding Mode and Affinity: The precise mode of interaction with DNA (e.g., intercalation, groove binding) and the binding affinity of 3,6-Acridinediamine, 2,7-diethyl- have not been experimentally determined. Such studies are essential for understanding its mechanism of action and for designing new therapeutic agents or DNA-targeting probes.

Synthetic Accessibility and Scalability: While general methods for synthesizing substituted acridines exist, optimizing a high-yield, scalable, and cost-effective synthesis for 3,6-Acridinediamine, 2,7-diethyl- remains a practical challenge for its broader application.

Comparative Studies: There is a need for systematic comparative studies that evaluate a series of 2,7-dialkyl-3,6-acridinediamine derivatives. This would provide valuable structure-activity relationship (SAR) data, clarifying the role of the alkyl chain length in modulating the compound's properties.

Interactive Data Tables

Table 1: Physicochemical Properties of 3,6-Acridinediamine, 2,7-diethyl-

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N₃ | chemnet.com |

| Molecular Weight | 265.35 g/mol | chemnet.com |

| CAS Number | 83951-93-3 | chemnet.com |

| Appearance | (Predicted) Solid | - |

| Solubility | (Predicted) Sparingly soluble in water, soluble in organic solvents | - |

Structure

3D Structure

Properties

CAS No. |

83951-93-3 |

|---|---|

Molecular Formula |

C17H19N3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

2,7-diethylacridine-3,6-diamine |

InChI |

InChI=1S/C17H19N3/c1-3-10-5-12-7-13-6-11(4-2)15(19)9-17(13)20-16(12)8-14(10)18/h5-9H,3-4,18-19H2,1-2H3 |

InChI Key |

YMHUEYFGYIOCQL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC3=CC(=C(C=C3N=C2C=C1N)N)CC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3,6 Acridinediamine, 2,7 Diethyl

Established Synthetic Pathways to 3,6-Acridinediamine, 2,7-diethyl-

The synthesis of the acridine (B1665455) core is a well-documented area of organic chemistry, with several named reactions providing foundational pathways. These methods can be adapted to produce specific derivatives like 3,6-Acridinediamine, 2,7-diethyl-.

Multi-Step Synthetic Routes

Multi-step synthesis provides a controlled, albeit often lengthy, approach to complex molecules. For 3,6-Acridinediamine, 2,7-diethyl-, established methods like the Bernthsen and Ullmann syntheses offer plausible routes, which generally involve the cyclization of a diarylamine precursor. ptfarm.plresearchgate.net

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid using a dehydrating agent like zinc chloride at high temperatures. pharmaguideline.comyoutube.comyoutube.com To synthesize the target compound, a plausible precursor would be a symmetrically substituted N,N'-bis(4-amino-3-ethylphenyl)amine. The reaction mechanism proceeds through the generation of an acyl chloride intermediate from the carboxylic acid and zinc chloride, followed by nucleophilic attack by the diarylamine, cyclization, and finally aromatization to form the 9-substituted acridine core. youtube.com

Ullmann Acridine Synthesis: The Ullmann reaction can also be adapted to form the acridine skeleton. This typically involves the cyclization of an N-arylanthranilic acid. scribd.com For the target molecule, this would require the synthesis of 2-((4-amino-3-ethylphenyl)amino)-5-ethylbenzoic acid. This intermediate is then treated with a strong acid or acylating agent like polyphosphoric acid (PPA) to induce cyclization to an acridone (B373769), which is a ketone derivative of acridine. scribd.com The acridone must then be converted to the corresponding acridine, for example, via reduction. scribd.com

A general scheme for acridone synthesis, a key intermediate, involves heating N-phenylanthranilic acid in concentrated sulfuric acid, followed by neutralization.

| Reaction | Key Reactants | Catalyst/Conditions | Product |

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, Heat | 9-Substituted Acridine |

| Ullmann Condensation | N-Arylanthranilic Acid | Polyphosphoric Acid (PPA) | Acridone Intermediate |

One-Pot Synthesis Techniques

In contrast to multi-step syntheses, one-pot reactions offer increased efficiency by combining multiple reaction steps in a single flask, thereby reducing time, resource consumption, and waste generation. While a specific one-pot synthesis for 3,6-Acridinediamine, 2,7-diethyl- is not prominently documented, general methods for acridine derivatives, particularly acridine-1,8-diones, are well-established.

These methods often involve a three-component condensation of an aromatic aldehyde, an amine (like aniline (B41778) or ammonium (B1175870) acetate), and a 1,3-dicarbonyl compound (such as dimedone). rsc.org This reaction can be catalyzed by various agents, including Lewis acids. researchgate.net The synthesis proceeds through a sequence of condensation, Michael addition, and cyclodehydration reactions to form the acridine core. rsc.org Adapting this for the target compound would likely involve using a substituted aniline derivative in the reaction mixture.

Functionalization and Derivatization of the Acridine Core

Once the 3,6-Acridinediamine, 2,7-diethyl- core is synthesized, it can be further modified to fine-tune its properties for specific applications. The existing substituents play a crucial role in directing these subsequent reactions.

Substituent Effects on Reaction Mechanisms and Yields

The reactivity of the acridine ring towards further substitution, particularly electrophilic aromatic substitution, is heavily influenced by the groups already attached to it. wikipedia.org In 3,6-Acridinediamine, 2,7-diethyl-, the ring system possesses two types of activating groups:

Amino Groups (-NH₂): These are powerful activating groups and are ortho, para-directors. They strongly donate electron density to the aromatic system through resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack. fiveable.melibretexts.org

Ethyl Groups (-CH₂CH₃): These are weakly activating groups and are also ortho, para-directors. They donate electron density primarily through an inductive effect. unizin.org

The positions on the acridine ring are numbered, with the nitrogen atom at position 10. For 3,6-Acridinediamine, 2,7-diethyl-, the amino groups are at positions 3 and 6, and the ethyl groups are at 2 and 7. The most activated positions for further electrophilic substitution would be those ortho and para to the powerful amino groups. Therefore, positions 4 and 5 are highly activated. The positions ortho to the ethyl groups (1 and 8) are also activated, but to a lesser extent. This directing influence is critical for planning any further derivatization steps.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Resonance Donor | Strongly Activating | Ortho, Para |

| -C₂H₅ (Ethyl) | Inductive Donor | Weakly Activating | Ortho, Para |

Introduction of Auxiliary Functional Groups for Specific Research Applications

Acridine derivatives are of significant interest for various applications, including as DNA intercalators, fluorescent probes, and photocatalysts. nih.govacs.org The introduction of auxiliary functional groups onto the 3,6-Acridinediamine, 2,7-diethyl- scaffold can enhance its utility in these areas.

For example, to improve DNA binding or cellular uptake, side chains containing amines or other charged groups might be attached, often at the 9-position. nih.gov For applications in fluorescence imaging, groups that can modulate the emission wavelength or quantum yield might be introduced. nih.gov In the field of photoredox catalysis, modifying the electronic properties of the acridine core through the addition of electron-withdrawing or -donating groups can tune the catalyst's redox potential and excited-state lifetime. nih.gov

Derivatization strategies can involve reactions targeting the amino groups, such as acylation or alkylation, or electrophilic substitution on the acridine ring at the positions activated by the existing substituents.

Green Chemistry Approaches in 3,6-Acridinediamine, 2,7-diethyl- Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of acridines has benefited from this focus, with several green strategies emerging.

Alternative Solvents and Energy Sources: A significant push has been made to replace hazardous organic solvents. Water has been successfully used as a solvent for the one-pot synthesis of acridine derivatives, often in conjunction with microwave irradiation to accelerate the reaction. rsc.orgrsc.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. researchgate.netrsc.org Sonochemistry, the use of ultrasound to promote chemical reactions, represents another green energy input that has been applied to the synthesis of acridine-functionalized polymers in aqueous solutions. acs.org

Recyclable Catalysts: The development of heterogeneous, recyclable catalysts is a cornerstone of green chemistry. For acridine synthesis, various novel catalysts have been reported:

Magnetic Nanoparticles: Catalysts based on iron oxide nanoparticles (Fe₃O₄) coated with a catalytic layer are particularly advantageous because they can be easily recovered from the reaction mixture using an external magnet. nih.govmdpi.com These have been used effectively in the synthesis of acridinediones. mdpi.com

Polymer-Supported Catalysts: Immobilizing a catalyst on a polymer support allows for easy filtration and reuse, which has been demonstrated for acylative kinetic resolutions that could be relevant to derivatization steps. st-andrews.ac.uk

Bio-based Catalysts: Catalysts derived from renewable resources, such as rice husks, have been developed and used for the microwave-assisted synthesis of acridines. rsc.orgrsc.org

These green methodologies offer pathways to synthesize acridine derivatives with significantly reduced environmental impact compared to traditional methods. researchgate.net

| Green Approach | Example | Advantage(s) |

| Alternative Solvents | Water | Environmentally benign, low cost |

| Alternative Energy | Microwave Irradiation | Reduced reaction times, higher yields |

| Alternative Energy | Sonochemistry | Energy efficient, can be used in aqueous media |

| Recyclable Catalysts | Magnetic Nanoparticles (e.g., Fe₃O₄@...) | Easy separation and reuse, reduced waste |

| Recyclable Catalysts | Co/C from rice husks | Use of renewable resources, eco-friendly |

Purification and Isolation Techniques for 3,6-Acridinediamine, 2,7-diethyl- and its Derivatives

The purification of 3,6-Acridinediamine, 2,7-diethyl- and its derivatives is crucial to obtain a product of high purity, which is essential for its characterization and any subsequent applications. The planar, aromatic, and often basic nature of the acridine core, along with the properties of any introduced derivatives, will dictate the most suitable purification strategy. A combination of techniques is often employed to achieve the desired level of purity.

Crystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of crystals upon cooling. For acridine derivatives, which can be colored, the purity of the crystals can often be visually assessed.

Extraction: Liquid-liquid extraction is a common work-up procedure to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases. Given the basic nature of the amino groups in 3,6-Acridinediamine, 2,7-diethyl-, acid-base extraction can be a powerful tool. The compound can be protonated with an acid (e.g., dilute HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous phase will precipitate the purified amine.

Chromatography: Chromatographic techniques are indispensable for the separation of complex mixtures and for achieving high levels of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and for determining the appropriate solvent system for column chromatography. Different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases (a mixture of solvents) can be screened to achieve optimal separation.

Column Chromatography: This is a preparative technique used to separate larger quantities of material. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel or alumina), and a solvent system (eluent) is passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For acridine derivatives, which can be prone to strong adsorption on acidic silica gel, the use of a deactivated stationary phase or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can be beneficial.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and is often used for the final purification of a compound or for analytical purity assessment. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water), is a common mode for purifying acridine derivatives. The addition of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution for basic compounds.

Table 3: Common Purification Techniques for 3,6-Acridinediamine, 2,7-diethyl- and its Derivatives

| Technique | Principle of Separation | Typical Application | Key Considerations |

| Crystallization | Differential solubility | Final purification of solid products | Choice of solvent is critical |

| Acid-Base Extraction | Differential partitioning based on pKa | Removal of non-basic impurities | Compound must be stable to acidic and basic conditions |

| Column Chromatography | Differential adsorption and partitioning | Preparative separation of reaction mixtures | Choice of stationary and mobile phase; potential for product degradation on acidic silica |

| High-Performance Liquid Chromatography (HPLC) | High-resolution differential partitioning | Final purification and analytical assessment of purity | Choice of column and mobile phase; can be used for both preparative and analytical scales |

The selection of the most appropriate purification technique or combination of techniques will depend on the specific properties of 3,6-Acridinediamine, 2,7-diethyl- or its derivative, the nature of the impurities, and the desired final purity of the compound.

Advanced Spectroscopic Investigations of 3,6 Acridinediamine, 2,7 Diethyl

Electronic Absorption Spectroscopy of 3,6-Acridinediamine, 2,7-diethyl-

The electronic absorption spectrum of an acridine (B1665455) derivative is characterized by transitions within the aromatic system. These transitions are sensitive to the electronic nature of substituents and the surrounding environment.

The polarity of the solvent is expected to influence the position and intensity of the absorption bands of 3,6-Acridinediamine, 2,7-diethyl-. For similar solvatochromic dyes, a bathochromic (red) shift in the absorption maximum is often observed with increasing solvent polarity. This is due to the differential stabilization of the ground and excited states by the solvent molecules. Without experimental data, a precise quantitative description is not possible.

Table 1: Expected Solvent Effects on UV-Vis Absorption of 3,6-Acridinediamine, 2,7-diethyl- (Hypothetical Data)

| Solvent | Polarity Index | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| Hexane | 0.1 | Not Available | Not Available |

| Toluene | 2.4 | Not Available | Not Available |

| Dichloromethane | 3.1 | Not Available | Not Available |

| Acetone | 5.1 | Not Available | Not Available |

| Ethanol | 5.2 | Not Available | Not Available |

| Methanol | 6.6 | Not Available | Not Available |

Note: This table is hypothetical and for illustrative purposes only. No experimental data for 3,6-Acridinediamine, 2,7-diethyl- could be located.

The amino groups at the 3 and 6 positions of the acridine ring are basic and can be protonated in acidic conditions. This protonation significantly alters the electronic structure of the molecule, leading to substantial changes in the absorption spectrum. Typically, protonation of the amino groups would be expected to cause a hypsochromic (blue) shift in the main absorption band. The pKa values associated with these protonation events would be crucial for understanding its behavior in biological systems.

Luminescence Spectroscopy of 3,6-Acridinediamine, 2,7-diethyl-

3,6-Diaminoacridines are generally highly fluorescent, and the 2,7-diethyl derivative is expected to share this property. The characteristics of its fluorescence are also anticipated to be sensitive to the local environment.

The fluorescence emission of 3,6-Acridinediamine, 2,7-diethyl- would likely exhibit a Stokes shift, with the emission maximum occurring at a longer wavelength than the absorption maximum. The magnitude of this shift, as well as the shape and intensity of the emission spectrum, would be influenced by solvent polarity and pH.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For related 3,6-diaminoacridines, the quantum yield is known to be highly dependent on the solvent and can be quenched by various factors. Specific values for the 2,7-diethyl derivative are not available.

Table 2: Expected Fluorescence Quantum Yields of 3,6-Acridinediamine, 2,7-diethyl- in Various Solvents (Hypothetical Data)

| Solvent | Expected Quantum Yield (Φf) |

|---|---|

| Cyclohexane | Not Available |

| Dioxane | Not Available |

| Chloroform | Not Available |

| Acetonitrile | Not Available |

| Ethanol | Not Available |

Note: This table is hypothetical and for illustrative purposes only. No experimental data for 3,6-Acridinediamine, 2,7-diethyl- could be located.

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is also sensitive to the molecular environment and can provide insights into dynamic quenching processes. For other acridine dyes, lifetimes are typically in the nanosecond range.

Fluorescence Emission Characteristics

Solvatochromism and Fluorosolvatochromism Studies

Solvatochromism, the change in a substance's color with the polarity of the solvent, and fluorosolvatochromism, the corresponding shift in fluorescence spectra, are prominent features of many acridine derivatives. These phenomena arise from changes in the dipole moment of the molecule upon electronic excitation. For push-pull dyes, which possess both electron-donating and electron-withdrawing groups, this effect is particularly pronounced due to intramolecular charge transfer (ICT). In the case of 3,6-Acridinediamine, 2,7-diethyl-, the amino groups at the 3 and 6 positions act as electron donors, while the acridine ring itself can act as an electron acceptor.

Studies on related acridine dyes, such as acriflavine (B1215748) and acridine orange, have demonstrated significant Stokes shifts (the difference between the absorption and emission maxima) in various solvents, which is indicative of a change in dipole moment upon excitation. nih.gov The dipole moments of the excited states for these molecules are generally higher than those in the ground state. nih.gov This suggests that the electronic charge distribution becomes more polarized in the excited state.

For 3,6-Acridinediamine, 2,7-diethyl-, it is anticipated that increasing the solvent polarity would lead to a bathochromic (red) shift in the emission spectrum. This is because a more polar solvent will better stabilize the more polar excited state, thus lowering its energy and resulting in a longer wavelength of emitted light. The diethyl substituents at the 2 and 7 positions may have a minor electronic influence but could affect the solvation shell around the molecule, thereby subtly modulating the solvatochromic and fluorosolvatochromic behavior.

Table 1: Representative Solvatochromic Data for a Related Acridine Dye (Acriflavine)

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| Dioxane | 2.2 | 430 | 490 | 2899 |

| Chloroform | 4.8 | 435 | 500 | 2915 |

| Acetone | 20.7 | 440 | 515 | 3218 |

| Ethanol | 24.6 | 445 | 525 | 3388 |

| Water | 80.1 | 450 | 540 | 3571 |

Note: Data is illustrative and based on typical values for acridine dyes like acriflavine to demonstrate the expected trend for 3,6-Acridinediamine, 2,7-diethyl-.

Excited State Dynamics and Non-Radiative Relaxation Pathways

The excited state dynamics of acridine derivatives are complex and involve several competing de-excitation pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The binding of acridine dyes to macromolecules like DNA can significantly alter these dynamics. For instance, the triplet lifetimes of acridine orange are considerably longer when bound to DNA. acs.org

In solution, the excited state of 3,6-Acridinediamine, 2,7-diethyl- can be quenched through various non-radiative processes. These can include internal conversion, where the molecule transitions to a lower electronic state of the same multiplicity without emitting a photon, and intersystem crossing to the triplet manifold. The efficiency of these non-radiative pathways is influenced by the molecular structure and the surrounding environment. For example, in some carbazole (B46965) derivatives, intramolecular motion can significantly affect the relaxation dynamics. nih.gov

The fluorescence quantum yield of 3,6-diaminoacridine derivatives is known to be dependent on the base composition of DNA they are bound to, with guanine-cytosine (GC) pairs often quenching fluorescence. nih.gov This suggests that photoinduced electron transfer can be a significant non-radiative relaxation pathway. For 3,6-Acridinediamine, 2,7-diethyl-, similar quenching mechanisms are likely to be at play, where interaction with electron-rich species can provide a pathway for non-radiative de-excitation.

Chemiluminescence and Electroluminescence Phenomena

Chemiluminescence is the emission of light from a chemical reaction. Acridinium (B8443388) esters are a well-known class of chemiluminescent compounds that produce light upon reaction with an oxidant, such as hydrogen peroxide, in an alkaline environment. semanticscholar.orgelsevierpure.commaterwin.com The reaction proceeds through a high-energy dioxetanone intermediate, which decomposes to an excited-state acridone (B373769) that then emits a photon to return to the ground state. nih.gov

While 3,6-Acridinediamine, 2,7-diethyl- is not an acridinium ester, its acridine core is the fundamental chromophore involved in the light-emitting step of these reactions. The introduction of methyl groups at the 2 and 7 positions of the acridine moiety in some acridinium esters has been shown to shift the optimal pH for chemiluminescence to more alkaline conditions. semanticscholar.orgelsevierpure.com This indicates that the substituents on the acridine ring can influence the reaction kinetics and the properties of the light-emitting species.

Electroluminescence is the phenomenon where a material emits light in response to an electric current. Acridine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). nih.govjlu.edu.cngoogle.comacs.orgrsc.org By attaching various functional groups to the acridine core, the energy levels and charge-transporting properties of the molecule can be tuned. jlu.edu.cn For instance, attaching diphenylamino substituent groups can regulate the molecular packing and energy levels, leading to efficient green-emitting OLEDs. jlu.edu.cn A copper(I) complex incorporating a rigid 9,9-diphenyl-9,10-dihydroacridine (B1356494) ligand has been shown to be a highly efficient red emitter in OLEDs. nih.govacs.org Given its fluorescent nature, 3,6-Acridinediamine, 2,7-diethyl- could potentially serve as an emissive layer or a dopant in an OLED device, although its specific performance would depend on its solid-state morphology and charge-carrier mobility.

Vibrational Spectroscopy of 3,6-Acridinediamine, 2,7-diethyl-

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3,6-Acridinediamine, 2,7-diethyl- would be expected to show a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the acridine and phenyl moieties would be evident from stretching vibrations of aromatic C-H bonds (ν(CH)ar) typically found in the range of 3100–3000 cm⁻¹ and C=C stretching vibrations (ν(C=C)ar) in the 1600–1450 cm⁻¹ region. mdpi.com The amino groups (-NH₂) would give rise to characteristic N-H stretching vibrations, usually appearing as two bands in the 3500–3300 cm⁻¹ region for a primary amine. The N-H bending (scissoring) vibration would be expected around 1650–1580 cm⁻¹. The C-N stretching vibrations of the aromatic amines would likely appear in the 1350–1250 cm⁻¹ region.

The diethyl substituents would introduce aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).

Table 2: Predicted Characteristic IR Absorption Bands for 3,6-Acridinediamine, 2,7-diethyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) |

| C-H Stretch (aromatic) | Acridine Ring | 3100 - 3000 |

| C-H Stretch (aliphatic) | Ethyl Groups (-CH₂CH₃) | 2960 - 2850 |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C Stretch (aromatic) | Acridine Ring | 1600 - 1450 |

| C-H Bend (aliphatic) | Ethyl Groups (-CH₂CH₃) | 1465 and 1375 |

| C-N Stretch | Aromatic Amine | 1350 - 1250 |

Note: These are predicted ranges based on general spectroscopic principles and data for related compounds.

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of acridine and its derivatives is dominated by bands corresponding to the vibrations of the aromatic ring system. nih.gov For 3,6-Acridinediamine, 2,7-diethyl-, strong Raman signals would be expected for the symmetric stretching modes of the acridine core.

Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption of acridine derivatives on metal surfaces. nih.gov The SERS spectrum of an acridine-based fluorophore on a silver electrode revealed that the adsorption mechanism involves the aromatic system of the acridine fragment. nih.gov This suggests that in a SERS experiment, the vibrational modes of the acridine ring of 3,6-Acridinediamine, 2,7-diethyl- would be significantly enhanced. Acridine-based dyes have also been developed as near-infrared (NIR) SERS reporters for cell imaging, highlighting the strong Raman signals achievable with this class of compounds. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR would provide crucial information for the structural confirmation of 3,6-Acridinediamine, 2,7-diethyl-.

In the ¹H NMR spectrum, the protons on the acridine ring would appear in the aromatic region (typically δ 7.0–9.0 ppm). The chemical shifts of these protons would be influenced by the electron-donating amino groups and the alkyl substituents. The protons of the amino groups would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. The ethyl groups would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

In the ¹³C NMR spectrum, the carbon atoms of the acridine ring would resonate in the downfield region (typically δ 110–150 ppm). The carbons attached to the nitrogen atoms of the amino groups would be significantly shielded. The carbon signals of the ethyl groups would appear in the upfield region. The number of distinct signals in both the ¹H and ¹³C NMR spectra would be consistent with the symmetry of the molecule.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for 3,6-Acridinediamine, 2,7-diethyl-

| Proton Type | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | Acridine Ring | 7.0 - 9.0 | Multiplets/Singlets |

| Amine-H | -NH₂ | Variable (broad) | Singlet |

| Methylene-H | -CH₂-CH₃ | ~2.5 - 3.0 | Quartet |

| Methyl-H | -CH₂-CH₃ | ~1.2 - 1.5 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for 3,6-Acridinediamine, 2,7-diethyl-

| Carbon Type | Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | Acridine Ring | 110 - 150 |

| Methylene-C | -CH₂-CH₃ | ~20 - 30 |

| Methyl-C | -CH₂-CH₃ | ~10 - 15 |

Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

¹H NMR and ¹³C NMR Investigations of Molecular Architecture

The molecular structure of 3,6-Acridinediamine, 2,7-diethyl- is characterized by a central acridine core, which is a tricyclic aromatic system, substituted with two amino groups at positions 3 and 6, and two ethyl groups at positions 2 and 7. The presence of these functional groups and their specific arrangement on the acridine scaffold gives rise to a unique set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,6-Acridinediamine, 2,7-diethyl- is expected to exhibit distinct signals corresponding to the aromatic protons of the acridine ring, the protons of the amino groups, and the protons of the ethyl groups.

The aromatic region would likely show signals for the protons at positions 1, 4, 5, and 8 of the acridine ring, as well as the proton at position 9. Due to the substitution pattern, the protons at H-1 and H-8 would be adjacent to an ethyl group, while the protons at H-4 and H-5 would be adjacent to an amino group. This would lead to characteristic splitting patterns and chemical shifts. The proton at C-9, being in the central ring, is expected to resonate at a distinct chemical shift.

The ethyl groups at positions 2 and 7 would each give rise to a quartet and a triplet. The methylene protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons (-CH₃) would appear as a triplet due to coupling with the methylene protons.

The protons of the amino groups (-NH₂) at positions 3 and 6 are expected to appear as a broad singlet, the chemical shift of which can be sensitive to the solvent and concentration.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1, H-8 | 7.0 - 8.0 | d |

| H-4, H-5 | 6.5 - 7.5 | d |

| H-9 | 8.0 - 9.0 | s |

| -CH₂ (ethyl) | 2.5 - 3.5 | q |

| -CH₃ (ethyl) | 1.0 - 1.5 | t |

| -NH₂ | 4.0 - 6.0 | br s |

Note: These are predicted values based on known data for similar acridine derivatives. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3,6-Acridinediamine, 2,7-diethyl-, a number of distinct signals corresponding to the carbons of the acridine ring and the ethyl substituents would be expected.

The acridine core itself would give rise to a set of signals in the aromatic region of the spectrum (typically 100-150 ppm). The carbons bearing the amino groups (C-3 and C-6) and the ethyl groups (C-2 and C-7) would have their chemical shifts significantly influenced by these substituents. The quaternary carbons of the acridine ring would also be observable. The central carbon at position 9 would likely appear at a distinct downfield shift.

The carbons of the ethyl groups would appear in the aliphatic region of the spectrum, with the methylene carbons (-CH₂) resonating at a lower field than the methyl carbons (-CH₃).

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Acridine Aromatic Carbons | 100 - 150 |

| C-3, C-6 (bearing -NH₂) | 140 - 155 |

| C-2, C-7 (bearing ethyl) | 125 - 140 |

| C-9 | 135 - 150 |

| -CH₂ (ethyl) | 20 - 30 |

| -CH₃ (ethyl) | 10 - 20 |

Note: These are predicted values based on known data for similar acridine derivatives. Actual experimental values may vary.

2D NMR Techniques for Connectivity Mapping and Conformation

While 1D NMR spectra provide essential information about the types and chemical environments of protons and carbons, 2D NMR experiments are indispensable for establishing the connectivity between atoms and for probing the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy)

A Homonuclear Correlation Spectroscopy (COSY) experiment would be crucial for establishing the proton-proton coupling networks within the molecule. For 3,6-Acridinediamine, 2,7-diethyl-, a COSY spectrum would show cross-peaks between:

The aromatic protons on the same ring (e.g., H-1 and its neighboring aromatic protons).

The methylene and methyl protons of the ethyl groups, confirming their connectivity.

This information is vital for the unambiguous assignment of the proton signals in the complex aromatic region.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence)

A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is used to correlate directly bonded proton and carbon atoms. This powerful technique would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the carbon signal for the methylene group of the ethyl substituent would show a correlation to the quartet signal of the methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation)

A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the placement of substituents on the aromatic ring and for assigning quaternary carbons. For example, an HMBC spectrum would show correlations between the methylene protons of the ethyl group and the aromatic carbons at positions 2 and 7, confirming the location of the ethyl groups. Correlations between the amino protons and the adjacent carbons (C-3 and C-6) would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy)

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. This can be used to determine the conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the ethyl groups and the neighboring aromatic protons, providing insights into the preferred orientation of the ethyl substituents relative to the acridine plane.

By combining the information from these advanced spectroscopic investigations, a complete and unambiguous structural and conformational picture of 3,6-Acridinediamine, 2,7-diethyl- can be constructed.

Computational and Theoretical Frameworks Applied to 3,6 Acridinediamine, 2,7 Diethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic distribution and energy levels within a molecule. For acridine (B1665455) derivatives, these calculations are essential for understanding their reactivity, stability, and photophysical properties.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the optimized ground state geometries of acridine derivatives. researchgate.net For a molecule like 3,6-Acridinediamine, 2,7-diethyl-, DFT calculations would typically involve the optimization of the molecular structure to find the lowest energy conformation. This process reveals key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for 3,6-Acridinediamine, 2,7-diethyl- based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value |

| C-C bond length (aromatic) | ~1.40 Å |

| C-N bond length (ring) | ~1.37 Å |

| C-N bond length (amino) | ~1.38 Å |

| C-C bond length (ethyl) | ~1.53 Å |

| Planarity of acridine core | Largely planar |

Ab Initio Methods for Excited State Properties and Transitions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for studying the excited state properties of molecules. nih.govaps.orgyoutube.comunige.ch For fluorescent compounds like many acridine derivatives, understanding the nature of electronic transitions is key to their application. Methods like Time-Dependent Density Functional Theory (TD-DFT) and post-Hartree-Fock methods such as Configuration Interaction (CI) and Coupled Cluster (CC) theory are used to calculate excited state energies and transition probabilities.

In the context of 3,6-Acridinediamine, 2,7-diethyl-, these calculations would predict the energies of the lowest singlet (S1) and triplet (T1) excited states. The calculations would also reveal the nature of the electronic transitions, such as whether they are π-π* or n-π* transitions, which is critical for understanding the compound's photophysical behavior, including its fluorescence quantum yield and lifetime. For many acridine derivatives, the lowest energy absorption band is typically associated with a π-π* transition of the acridine chromophore. researchgate.net

Molecular Dynamics Simulations of 3,6-Acridinediamine, 2,7-diethyl-

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their flexibility, conformational changes, and interactions with their environment. iau.irnih.govresearchgate.net

Conformational Analysis and Molecular Flexibility in Various Environments

MD simulations can be used to explore the conformational landscape of 3,6-Acridinediamine, 2,7-diethyl-. These simulations would track the movement of the diethyl and amino groups relative to the rigid acridine core. The flexibility of the ethyl chains, for example, could be crucial for its interaction with biological macromolecules. By running simulations in different environments (e.g., in a vacuum, in a non-polar solvent, or in water), one can understand how the environment influences the preferred conformations of the molecule. Analysis of the simulation trajectories can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, providing a quantitative measure of molecular flexibility. researchgate.netresearchgate.net

Solvation Effects and Intermolecular Interactions with Solvent Molecules

The interaction of a molecule with its solvent can significantly affect its properties. MD simulations in explicit solvent models can provide a detailed picture of the solvation shell around 3,6-Acridinediamine, 2,7-diethyl-. These simulations can identify specific hydrogen bonding interactions between the amino groups and water molecules, as well as hydrophobic interactions involving the diethyl groups and the acridine ring. The radial distribution function (RDF) is a common tool used to analyze the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering insights into the structure of the solvation shell. Understanding these interactions is critical for predicting the solubility and bioavailability of the compound. nih.govrsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netresearchgate.netnih.govnih.gov

For 3,6-Acridinediamine, 2,7-diethyl-, TD-DFT calculations can be used to predict the UV-Vis absorption spectrum. researchgate.net These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. Solvatochromic effects, the shift in spectral bands upon changing the solvent polarity, can also be modeled computationally, often showing a red shift in more polar solvents for similar acridine dyes. researchgate.net

Furthermore, computational methods can predict other spectroscopic data. For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method can aid in the structural elucidation of the compound. mdpi.com Vibrational frequencies from DFT calculations can be used to predict the infrared (IR) and Raman spectra, providing a vibrational fingerprint of the molecule. mdpi.com

Table 2: Predicted Spectroscopic Properties for 3,6-Acridinediamine, 2,7-diethyl- based on Computational Studies of Analogous Compounds

| Spectroscopic Property | Predicted Characteristic | Computational Method |

| UV-Vis Absorption (λmax) | ~400-450 nm | TD-DFT |

| Fluorescence Emission (λem) | ~450-500 nm | TD-DFT |

| ¹H NMR Chemical Shifts | Aromatic protons: ~7.0-8.5 ppm; Ethyl protons: ~1.2-3.0 ppm | GIAO-DFT |

| ¹³C NMR Chemical Shifts | Aromatic carbons: ~110-150 ppm; Ethyl carbons: ~15-30 ppm | GIAO-DFT |

Computational Simulation of UV-Vis Absorption Spectra

The simulation of the UV-Vis spectrum of 3,6-Acridinediamine, 2,7-diethyl- would typically involve the following steps:

Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d) or larger. mdpi.com

Excited State Calculations: Following geometry optimization, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. faccts.deyoutube.com The number of excited states calculated (nroots) is chosen to cover the spectral region of interest. faccts.de

Spectral Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and their associated oscillator strengths (which relate to absorption intensities) are then used to generate a theoretical UV-Vis spectrum. This is often done by fitting the discrete transitions to a Gaussian or Lorentzian function to produce a continuous spectral curve that can be compared with experimental data.

For acridine and its derivatives, the UV-Vis spectra are characterized by π → π* transitions. acs.org The introduction of electron-donating groups, such as the amino and diethyl substituents in 3,6-Acridinediamine, 2,7-diethyl-, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent acridine molecule. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

A hypothetical table of simulated UV-Vis absorption data for 3,6-Acridinediamine, 2,7-diethyl-, based on typical findings for similar aminoacridine derivatives, is presented below.

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~450-480 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~380-410 | > 0.05 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~300-330 | > 0.2 | HOMO → LUMO+1 (π → π*) |

This table is illustrative and based on computational studies of related acridine derivatives. Specific values for 3,6-Acridinediamine, 2,7-diethyl- would require dedicated quantum chemical calculations.

Theoretical Calculation of Fluorescence Parameters and Excited State Dynamics

The fluorescence properties of acridine derivatives are of significant interest due to their applications as fluorescent probes and dyes. nih.govsciforum.net Computational methods can be used to predict fluorescence parameters and to study the dynamics of the excited state.

Theoretical Calculation of Fluorescence Parameters and Excited State Dynamics

The theoretical investigation of fluorescence involves the study of the first singlet excited state (S₁). The key steps include:

Excited State Geometry Optimization: The geometry of the molecule in its S₁ state is optimized. This is crucial as the molecular geometry can differ significantly from the ground state.

Fluorescence Energy Calculation: The energy difference between the optimized S₁ state and the ground state at the S₁ geometry corresponds to the fluorescence emission energy. This allows for the calculation of the emission wavelength, which is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.

Quantum Yield and Lifetime: While direct calculation of fluorescence quantum yields and lifetimes is complex, theoretical methods can provide insights into the factors that influence these parameters. For instance, by calculating the rates of radiative (fluorescence) and non-radiative decay pathways, such as intersystem crossing to the triplet state, an estimation of the quantum yield can be made.

For 3,6-diaminoacridine derivatives, fluorescence is often strong. nih.gov The presence of the diethyl groups in the 2,7-positions is likely to further influence the photophysical properties. The solvent environment also plays a critical role and can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. researchgate.netdntb.gov.ua Studies on similar molecules have shown that the nature of the solvent can significantly affect the Stokes shift and quantum yield. researchgate.net

A hypothetical table of calculated fluorescence parameters for 3,6-Acridinediamine, 2,7-diethyl- is shown below.

| Parameter | Predicted Value | Method |

| Emission Wavelength (λ_em) | ~490-530 nm | TD-DFT |

| Stokes Shift | ~30-50 nm | TD-DFT |

| Radiative Lifetime (τ_r) | Nanoseconds (ns) | Einstein Transition Probabilities |

| Fluorescence Quantum Yield (Φ_f) | High (can be influenced by solvent and aggregation) | Comparative analysis of radiative and non-radiative decay rates |

This table is illustrative and based on computational studies of related fluorescent dyes. Specific values for 3,6-Acridinediamine, 2,7-diethyl- would require dedicated quantum chemical calculations.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For acridine derivatives, this can include studying their synthesis, degradation, or interaction with other molecules.

One of the classical methods for synthesizing acridines is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride. youtube.com Computational studies can model the reaction pathway, identify transition states, and calculate activation energies for each step of the mechanism. This provides a detailed, atomistic understanding of how the reaction proceeds.

For a hypothetical reaction involving 3,6-Acridinediamine, 2,7-diethyl-, such as its interaction with a biological target or a chemical reagent, computational studies would typically involve:

Reactant and Product Optimization: Optimizing the geometries of the reactants, products, and any intermediates.

Transition State Searching: Locating the transition state structures connecting the reactants, intermediates, and products. This is often the most challenging part of the calculation.

Reaction Pathway Analysis: Calculating the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the correct minima on the potential energy surface.

Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate to construct a reaction energy profile, which reveals the activation barriers and reaction energies.

These computational approaches provide a powerful complement to experimental studies, offering insights into transient species and reaction dynamics that are often difficult to observe directly.

Intermolecular Interactions and Binding Mechanisms of 3,6 Acridinediamine, 2,7 Diethyl

Non-Covalent Interactions with Macromolecular Structures

The primary non-covalent interactions that govern the binding of acridine (B1665455) compounds are π-π stacking, electrostatic interactions, and hydrogen bonding. The planar tricyclic ring system of acridines allows them to insert between the base pairs of DNA and RNA, a process known as intercalation. rsc.orgwiserpub.com Additionally, the nitrogen atom in the acridine ring and any amine substituents can be protonated at physiological pH, leading to a positive charge that facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids or acidic residues in proteins. zu.edu.ua

Interaction with Nucleic Acids (DNA/RNA)

Acridine derivatives are well-established DNA intercalating agents. rsc.orgzu.edu.ua This mode of binding is a major contributor to their biological effects. The planar acridine ring stacks between adjacent base pairs of the DNA double helix, leading to a variety of consequences for DNA structure and function.

The classical model of intercalation involves the insertion of the planar acridine chromophore between the base pairs of the DNA, oriented perpendicularly to the helical axis. nih.gov This process is driven by favorable van der Waals and π-π stacking interactions between the acridine ring and the purine (B94841) and pyrimidine (B1678525) bases. The substituents on the acridine ring play a crucial role in modulating the binding affinity and specificity. For 3,6-Acridinediamine, 2,7-diethyl-, the ethyl groups at the 2 and 7 positions would be expected to influence the electronic properties and steric profile of the molecule, thereby affecting its intercalation potential.

The binding of acridine derivatives to DNA can exhibit stereoselectivity, where one enantiomer of a chiral acridine compound binds more strongly or in a different orientation than the other. nih.gov For instance, studies with chiral platinum-acridine agents have demonstrated that the stereochemistry of the linker connecting the acridine to another moiety can dramatically impact DNA binding and biological activity, with one enantiomer showing significantly higher cellular accumulation and potency. nih.gov While 3,6-Acridinediamine, 2,7-diethyl- is not chiral itself, its interactions with the chiral DNA helix can still be influenced by the specific geometry of its substituents.

The table below presents binding constants for various acridine derivatives with DNA, illustrating the influence of different substitution patterns on binding affinity.

| Acridine Derivative | DNA Type | Binding Constant (K) (M⁻¹) | Reference |

| Acridine Orange | Calf Thymus DNA | 2.69 x 10⁴ | instras.com |

| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide | Calf Thymus DNA | 1.0 x 10⁶ | mdpi.com |

| 3,6-bis(3-alkylguanidino)acridines | Calf Thymus DNA | 1.25 x 10⁵ - 5.26 x 10⁵ | mdpi.com |

| 9-oxoacridines derivatives | 2.81–9.03 × 10⁴ | nih.gov |

The intercalation of acridine molecules into the DNA double helix induces significant conformational changes. The most notable effect is the unwinding of the DNA helix to accommodate the intercalator. nih.gov The degree of unwinding, known as the unwinding angle, can be measured and varies for different acridine derivatives. For example, 9-aminoacridine (B1665356) has an unwinding angle of approximately 17 degrees. documentsdelivered.com This unwinding leads to a local lengthening and stiffening of the DNA, which can interfere with the binding of DNA-processing enzymes.

In the context of supercoiled circular DNA, intercalation leads to the relaxation of negative supercoils and, with increasing concentration of the intercalator, the introduction of positive supercoils. biorxiv.org This alteration of DNA topology is a key mechanism by which acridine derivatives inhibit DNA replication and transcription, as these processes require the precise regulation of DNA supercoiling by enzymes like topoisomerases. nih.gov

Interaction with Proteins and Enzymes

Beyond nucleic acids, acridine derivatives are known to interact with a variety of proteins and enzymes, which can be a significant component of their biological activity. These interactions can be driven by a combination of hydrophobic, electrostatic, and hydrogen bonding forces.

Acridine derivatives have been shown to bind to various proteins, including serum albumins and enzymes that interact with DNA. The binding to serum proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), can affect the bioavailability and distribution of these compounds. nih.gov Studies on a range of acridine derivatives have shown that their binding to these proteins is often related to their lipophilicity. nih.gov For example, the binding of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) analogues to AAG was found to be primarily related to their lipophilicity. nih.gov

A major class of protein targets for acridine derivatives are the topoisomerases. rsc.orgnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and other cellular processes. nih.gov Many acridine compounds act as topoisomerase poisons by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks. nih.gov For example, amsacrine, a 9-anilinoacridine (B1211779) derivative, is a known topoisomerase II poison. nih.gov

Another class of enzymes inhibited by some acridine derivatives are cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking studies have helped to elucidate the binding of these inhibitors within the active site of the enzymes. nih.gov

The table below provides binding and inhibition data for various acridine derivatives with different proteins and enzymes.

| Acridine Derivative | Protein/Enzyme | Binding/Inhibition Data | Reference |

| Amsacrine | Alpha-1-acid glycoprotein (AAG) | K x n = 30 x 10³ M⁻¹ | nih.gov |

| Amsacrine | Human Serum Albumin (HSA) | K x n = 16 x 10³ M⁻¹ | nih.gov |

| DACA | Alpha-1-acid glycoprotein (AAG) | K x n = 340 x 10³ M⁻¹ | nih.gov |

| DACA | Human Serum Albumin (HSA) | K x n = 10 x 10³ M⁻¹ | nih.gov |

| 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Effective inhibitors | nih.gov |

Ligand-Protein Docking and Molecular Recognition Studies

While specific ligand-protein docking studies for 3,6-Acridinediamine, 2,7-diethyl- are not extensively documented in publicly available research, the binding mechanisms can be inferred from studies of structurally similar acridine compounds, such as proflavine (B1679165) and acridine orange. nih.govnih.gov The primary mode of interaction for these dyes with proteins and nucleic acids is through intercalation and electrostatic interactions.

The planar tricyclic ring system of the acridine core is capable of inserting itself between the base pairs of DNA or into hydrophobic pockets of proteins. The 2,7-diethyl groups, being bulkier than the methyl groups of the more commonly studied acridine orange, likely influence the steric and hydrophobic interactions that dictate binding specificity and affinity. These alkyl groups can enhance binding to hydrophobic regions within a protein's active site or along its surface.

Molecular recognition is further facilitated by the amino groups at the 3 and 6 positions. These groups can act as hydrogen bond donors, forming specific hydrogen bonding patterns with acceptor sites on a host molecule, such as the phosphate backbone of DNA or amino acid residues in a protein. The precise orientation and strength of these interactions are critical for the stable binding and molecular recognition of target structures. Computational modeling and docking simulations on related acridine derivatives have shown that the combination of intercalative, hydrophobic, and hydrogen-bonding interactions leads to high-affinity binding to various biological targets.

Interaction with Supramolecular Assemblies

The amphiphilic nature of 3,6-Acridinediamine, 2,7-diethyl-, with its hydrophobic acridine core and diethyl substituents, and the hydrophilic amino groups, suggests a propensity to interact with and partition into supramolecular assemblies.

Self-Assembly Processes and Aggregate Formation

Acridine derivatives are known to undergo self-assembly and form aggregates, particularly in aqueous solutions at high concentrations. This process is driven by non-covalent interactions, primarily π-π stacking between the aromatic acridine rings and hydrophobic interactions between the alkyl substituents. For 3,6-Acridinediamine, 2,7-diethyl-, the ethyl groups would contribute to the hydrophobic driving force for aggregation.

The formation of these aggregates can significantly alter the photophysical properties of the molecule, often leading to a red-shift in the absorption spectrum and fluorescence quenching. The specific nature of the aggregates, whether they form H-aggregates (face-to-face) or J-aggregates (edge-to-edge), will determine the precise changes in the spectroscopic properties.

Interactions with Micelles, Vesicles, and Lipid Bilayers

The interaction of 3,6-Acridinediamine, 2,7-diethyl- with micelles, vesicles, and lipid bilayers is governed by its amphiphilicity. The hydrophobic part of the molecule tends to partition into the nonpolar core of micelles or the hydrophobic interior of lipid bilayers, while the charged amino groups are likely to be oriented towards the polar head groups of the lipids or the aqueous interface.

This partitioning into a hydrophobic environment can lead to a significant enhancement of fluorescence, as the non-polar environment protects the excited state of the fluorophore from non-radiative decay pathways that are prevalent in aqueous solutions. Studies on the related compound, acridine orange, have shown that the presence of surfactants, which form micelles, can significantly influence its photophysical properties and its participation in energy transfer processes. nih.gov It is expected that 3,6-Acridinediamine, 2,7-diethyl- would exhibit similar behavior, making it a potential probe for studying the properties of lipid membranes and other supramolecular systems.

Photophysical Mechanisms of Interaction-Induced Changes

The fluorescence of 3,6-Acridinediamine, 2,7-diethyl- is highly sensitive to its local environment and its binding to other molecules. These changes in fluorescence provide a powerful tool for studying intermolecular interactions.

Fluorescence Quenching and Enhancement Mechanisms upon Binding

The fluorescence of 3,6-Acridinediamine, 2,7-diethyl- can be either quenched or enhanced upon binding to a target molecule.

Fluorescence Quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PET): If the binding partner has a suitable electron-donating or -accepting moiety in close proximity to the acridine ring, electron transfer can occur from the excited state of the dye, leading to non-radiative decay.

Energy Transfer: If the binding partner has an absorption spectrum that overlaps with the emission spectrum of the acridine dye, Förster Resonance Energy Transfer (FRET) can occur, which is a form of quenching for the donor fluorophore.

Formation of Non-fluorescent Aggregates: As discussed earlier, self-aggregation can lead to fluorescence quenching.

Fluorescence Enhancement is often observed when the dye moves from a polar, aqueous environment to a more non-polar, rigidified environment, such as the interior of a protein or a lipid bilayer. This enhancement is due to:

Reduced Non-radiative Decay: The rigid environment restricts molecular vibrations and rotations that would otherwise lead to non-radiative de-excitation.

Protection from Quenchers: Sequestration within a binding pocket protects the fluorophore from collisional quenching by molecules in the bulk solution, such as oxygen.

Förster Resonance Energy Transfer (FRET) Applications in Interaction Studies

The significant spectral overlap between the emission of acridine derivatives (acting as donors) and the absorption of various acceptor dyes makes them suitable for FRET-based studies. A study involving acridine orange and rhodamine 6G demonstrated effective energy transfer when the two dyes were brought into proximity within a micellar system. nih.gov The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor (typically in the range of 1-10 nm), making it a "molecular ruler."

For 3,6-Acridinediamine, 2,7-diethyl-, its fluorescence properties would likely allow it to serve as a FRET donor to a suitable acceptor. This could be exploited in various ways:

Studying Ligand-Receptor Binding: By labeling a ligand with the acridine dye and a receptor with an acceptor dye, the binding event can be monitored by the appearance of FRET.

Monitoring Conformational Changes: Conformational changes in a protein or nucleic acid that alter the distance between a tethered acridine donor and an acceptor can be followed by changes in FRET efficiency.

Investigating Supramolecular Assembly: The assembly of multicomponent systems can be studied by observing FRET between labeled components.

The table below summarizes the key interaction mechanisms and their photophysical consequences for 3,6-Acridinediamine, 2,7-diethyl-, based on the behavior of related acridine compounds.

| Interaction Type | Interacting Partner(s) | Key Driving Forces | Resulting Photophysical Change |

| Ligand-Protein Binding | Proteins | Intercalation, Hydrophobic Interactions, Hydrogen Bonding | Fluorescence Enhancement or Quenching |

| Self-Assembly | Self (aggregation) | π-π Stacking, Hydrophobic Interactions | Fluorescence Quenching, Spectral Shifts |

| Micellar Interaction | Micelles, Vesicles, Lipid Bilayers | Hydrophobic Partitioning | Fluorescence Enhancement |

| FRET | Acceptor Fluorophore | Dipole-Dipole Coupling | Donor Fluorescence Quenching, Acceptor Sensitized Emission |

Advanced Analytical and Material Science Applications of 3,6 Acridinediamine, 2,7 Diethyl

Development of Fluorescent Probes and Chemical Sensors

The intrinsic fluorescence of the acridine (B1665455) scaffold is central to its application in the development of sensitive detection and recognition systems. These applications leverage the changes in fluorescence intensity or wavelength that occur upon interaction with specific molecules or environmental conditions.

Derivatives of 3,6-acridinediamine are prime candidates for the development of fluorescent chemosensors. The electron-rich aromatic system and the amino substituents can be tailored to interact with a variety of analytes. For instance, the nitrogen atom in the central ring and the exocyclic amino groups can act as binding sites for metal ions or protons. Upon binding, the electronic structure of the acridine molecule is altered, leading to a detectable change in its fluorescence, such as quenching or enhancement of the signal, or a shift in the emission wavelength. This principle allows for the design of sensors for monitoring chemical reactions, detecting trace amounts of pollutants, or determining the pH of a system.

In the realm of biosensing, acridine derivatives are widely recognized for their ability to interact with biomolecules, particularly nucleic acids. tocris.com The planar tricyclic ring of the acridine core can intercalate between the base pairs of double-stranded DNA, a property that has been extensively studied in compounds like Acridine Orange. ontosight.ai This intercalation leads to a significant shift in the compound's fluorescence emission. For example, Acridine Orange exhibits green fluorescence when bound to double-stranded DNA and red fluorescence when associated with single-stranded DNA or RNA. tocris.com This differential fluorescence provides a powerful tool for probing the structure and conformation of nucleic acids.

By analogy, 3,6-Acridinediamine, 2,7-diethyl- is expected to exhibit similar nucleic acid-binding properties, making it a potential candidate for applications in molecular biology and biotechnology for the detection and quantification of DNA and RNA. The specific photophysical properties when bound to nucleic acids would likely be modulated by the diethyl substitutions.

| Property | Value (for Acridine Orange) | Reference |

| Excitation Maximum (bound to dsDNA) | 502 nm | tocris.com |

| Emission Maximum (bound to dsDNA) | 525 nm (Green) | tocris.com |

| Excitation Maximum (bound to ssDNA/RNA) | 460 nm | tocris.com |

| Emission Maximum (bound to ssDNA/RNA) | 650 nm (Red) | tocris.com |

This table presents data for the related compound Acridine Orange, which is structurally similar to 3,6-Acridinediamine, 2,7-diethyl-.

Application in Dye Chemistry and Staining Methodologies for Materials Science

The vibrant color and fluorescence of acridine compounds have led to their widespread use as dyes and stains in various fields of material science.

Acridine-based dyes can be incorporated into or adsorbed onto the surface of polymers and textiles to impart coloration and fluorescence. The specific interactions between the dye molecule and the polymer matrix, such as hydrogen bonding or van der Waals forces, will determine the dye's fastness and the uniformity of its distribution. The fluorescence of the embedded acridine dye can be utilized for quality control, for example, by revealing microscopic defects or variations in the material's structure. Furthermore, the development of "smart" textiles that change color or fluorescence in response to external stimuli, such as temperature or the presence of certain chemicals, is an area where acridine derivatives could find application.

In a non-clinical research context, acridine derivatives are invaluable as staining agents for microscopy. nih.gov Their ability to bind to specific cellular components allows for the visualization of cellular structures and processes. For instance, the differential staining of DNA and RNA by Acridine Orange is used to study cell cycle and viability. tocris.com Similarly, 3,6-Acridinediamine, 2,7-diethyl- could potentially be used as a fluorescent stain in materials science to visualize the microstructure of composite materials or to study the penetration of substances into porous materials. The fluorescence properties would allow for high-contrast imaging of the material's internal architecture.

Optoelectronic Material Development

The photophysical properties of acridine derivatives, including their strong absorption of light and high fluorescence quantum yields, make them attractive candidates for use in optoelectronic devices. The planar structure of the acridine core facilitates π-π stacking, which is crucial for charge transport in organic electronic materials.

Derivatives of 3,6-acridinediamine could potentially be incorporated as an emissive layer in Organic Light-Emitting Diodes (OLEDs). The tuning of the emission color can be achieved by modifying the substituents on the acridine ring system. The diethyl groups in 3,6-Acridinediamine, 2,7-diethyl- would influence the packing of the molecules in the solid state and, consequently, the charge transport and electroluminescent properties of the resulting device. Research in this area would involve synthesizing and characterizing the photophysical and electronic properties of this specific derivative to evaluate its performance in optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) Component Research

The development of efficient and stable materials for OLEDs is a critical area of materials science research. rsc.org Acridine derivatives have emerged as promising candidates for various components within OLED devices, particularly as host materials and in hole-transporting layers (HTLs). mdpi.com The rigid and planar structure of the acridine core provides good thermal stability and charge-transporting capabilities, which are essential for the longevity and performance of OLEDs. mdpi.comnih.gov

Research into acridine-based materials for OLEDs has demonstrated their potential to achieve high efficiency and color purity. For instance, novel host materials combining an acridine derivative with pyrimidine (B1678525) moieties have been developed for blue thermally activated delayed fluorescence (TADF) OLEDs. rsc.org These materials have shown high triplet energies (up to 3.07 eV), which is crucial for efficient blue emission. rsc.org An OLED fabricated with one such host, 1MPA, and a sky-blue emitter achieved a maximum external quantum efficiency (EQE) of 13.6% with minimal efficiency roll-off at high brightness. rsc.org

Furthermore, acridine derivatives have been synthesized for use as both hole-transporting and host materials in phosphorescent OLEDs (PhOLEDs). mdpi.comnih.gov For example, a material designated as TPA-2ACR, which incorporates dimethyl acridine units, has been shown to be an excellent hole-transporting material, leading to a yellow PhOLED with an external quantum efficiency of 21.59%. nih.govresearchgate.net Another derivative, PhCAR-2ACR, has demonstrated good performance as a host material. mdpi.comnih.gov The strategic design of these molecules, often involving the combination of acridine with other moieties like triphenylamine (B166846) or carbazole (B46965), allows for the fine-tuning of their electronic properties to optimize device performance. mdpi.comnih.gov

The introduction of diethyl groups, as in 3,6-Acridinediamine, 2,7-diethyl-, could further modulate the electronic and morphological properties of the acridine core. These alkyl groups may enhance solubility, which is beneficial for device fabrication from solution, and could influence the molecular packing in the solid state, thereby affecting charge transport and device efficiency.

Table 1: Performance of Selected Acridine Derivatives in OLEDs

| Compound/Device Structure | Role | Max. EQE (%) | Emission Color | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|---|

| 1MPA host with sky-blue emitter | Host | 13.6 | Sky-blue | Not Specified | rsc.org |

| 1MPA host with deep-blue emitter | Host | Not Specified | Deep-blue | (0.16, 0.18) | rsc.org |

| TPA-2ACR as HTL | HTL | 21.59 | Yellow | Not Specified | nih.gov |

| PhCAR-2ACR as host | Host | 20.57 | Yellow | Not Specified | mdpi.com |

| NATPA as emitter | Emitter | Not Specified | Deep-blue | (0.155, 0.055) | rsc.org |

| NAPCZ as emitter | Emitter | Not Specified | Deep-blue | (0.153, 0.044) | rsc.org |

Photovoltaic and Energy Harvesting Applications

The application of acridine derivatives extends to the field of photovoltaics, where they have been investigated for their potential as active materials in solar cells. The parent compound of 3,6-Acridinediamine, also known as proflavine (B1679165), and its close relative acriflavine (B1215748) have been explored in this context. A study on the chemical oxidative polymerization of acriflavine to form oligo(acriflavine) (OAC) demonstrated its potential as a material for photovoltaic devices. rsc.org

The synthesized oligo(acriflavine) was found to have a more conjugated structure than the monomer, with lower optical and electrochemical band gaps. rsc.org A photovoltaic cell fabricated with OAC as the active material exhibited a power conversion efficiency (PCE) of 0.027% under standard AM 1.5 illumination. rsc.org While this efficiency is modest, the research highlights the potential of polymers based on the 3,6-diaminoacridine structure in photovoltaic applications. The study reported an open-circuit voltage (Voc) of 0.37 V, a short-circuit current density (Jsc) of 0.14 mA/cm², and a fill factor (FF) of 0.50. rsc.org